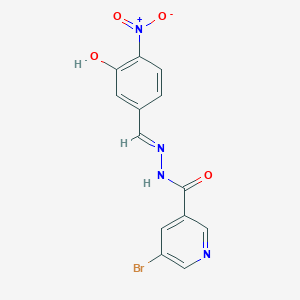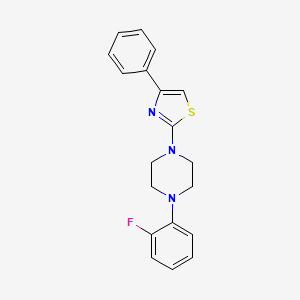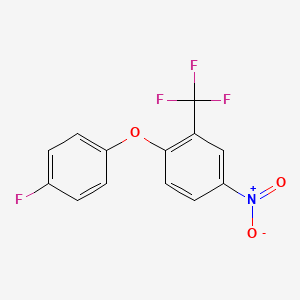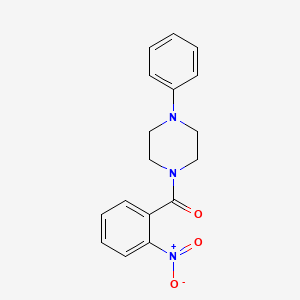![molecular formula C19H23N3OS B5603142 2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5603142.png)
2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like 2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline involves multi-component reactions and cyclo-condensation processes. For instance, the synthesis of similar imidazole and tetrahydroisoquinoline derivatives has been achieved using novel organocatalysts, highlighting the importance of refluxed conditions and the use of specific reagents like dihydroquinolines for efficient synthesis (Waheed et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often complex and requires detailed analysis. For example, the crystal structure of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, a similar class of compounds, has been reported, providing insights into the arrangement of atoms and the stereochemistry involved in these molecules (Gao et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving imidazole and tetrahydroisoquinoline derivatives often include acylation, nitration, and radical bromination. These processes can significantly alter the chemical properties of the molecules, leading to diverse derivatives with varying reactivities and functionalities (Deady & Devine, 2004).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure. Detailed studies, including X-ray diffraction and spectroscopy, can provide valuable information about their physical state, stability, and solubility (Maurin et al., 1996).
科学的研究の応用
Synthesis of Tetrahydroquinoline Derivatives
Research has shown the successful synthesis and characterization of tetrahydroquinoline derivatives, which have been explored for their potential biological activities. For example, Asolkar et al. (2004) discovered a tetrahydroquinoline antibiotic from Janibacter limosus, highlighting the antibiotic potential of these compounds (Asolkar et al., 2004). Similarly, Khaligh (2014) developed an efficient synthesis method for polyhydroquinoline derivatives, suggesting their utility in various chemical and pharmaceutical applications (Khaligh, 2014).
Novel Organic Synthesis Methodologies
The research community has also focused on developing new methodologies for synthesizing these complex molecules. Fang et al. (2016) demonstrated a metal-free oxidative cross-dehydrogenative coupling method in aqueous media, providing a green chemistry approach to these compounds (Fang et al., 2016). This method signifies the importance of environmentally friendly processes in organic synthesis.
Pharmacological Potential
Studies have investigated the pharmacological implications of tetrahydroquinoline derivatives. For instance, Kalaria et al. (2014) synthesized polyhydroquinoline derivatives and evaluated them for antimalarial, antibacterial, and antitubercular activities, showcasing their potential as therapeutic agents (Kalaria et al., 2014). Another study by Mahmoud et al. (2018) focused on the antitumor evaluation of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, further illustrating the diverse biological activities of these compounds (Mahmoud et al., 2018).
特性
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-13-6-7-15-14(2)11-19(3,4)22(16(15)10-13)17(23)12-24-18-20-8-9-21(18)5/h6-11H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGOPRAATZNWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC3=NC=CN3C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)
![(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)
![N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide](/img/structure/B5603107.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)
![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)
![8-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603126.png)

![2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-phenylpropanamide](/img/structure/B5603144.png)